molecular formula C26H21BrClF2N3O3S B6043242 (2Z)-N-(4-BROMOPHENYL)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-4-OXO-3-(2-PHENYLETHYL)-1,3-THIAZINANE-6-CARBOXAMIDE

(2Z)-N-(4-BROMOPHENYL)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-4-OXO-3-(2-PHENYLETHYL)-1,3-THIAZINANE-6-CARBOXAMIDE

Cat. No.: B6043242
M. Wt: 608.9 g/mol
InChI Key: BWCMBOQCWPCYIR-UHFFFAOYSA-N
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Description

The compound (2Z)-N-(4-BROMOPHENYL)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-4-OXO-3-(2-PHENYLETHYL)-1,3-THIAZINANE-6-CARBOXAMIDE is a complex organic molecule that belongs to the class of thiazine derivatives This compound is characterized by its unique structure, which includes a bromophenyl group, a chlorodifluoromethoxyphenyl group, and a thiazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(4-BROMOPHENYL)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-4-OXO-3-(2-PHENYLETHYL)-1,3-THIAZINANE-6-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiazinane Ring: This can be achieved through a cyclization reaction involving a suitable thioamide and an α-halo ketone under basic conditions.

    Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl ring using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Attachment of the Chlorodifluoromethoxyphenyl Group: This can be done through a nucleophilic substitution reaction where the chlorodifluoromethoxy group is introduced using a suitable reagent.

    Formation of the Imino Group: This involves the condensation of an amine with an aldehyde or ketone to form the imine linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(4-BROMOPHENYL)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-4-OXO-3-(2-PHENYLETHYL)-1,3-THIAZINANE-6-CARBOXAMIDE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl and chlorodifluoromethoxyphenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(2Z)-N-(4-BROMOPHENYL)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-4-OXO-3-(2-PHENYLETHYL)-1,3-THIAZINANE-6-CARBOXAMIDE: has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound can be used to study its effects on various biological pathways and its potential as a bioactive molecule.

    Industrial Applications: It can be used in the development of new materials or as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of (2Z)-N-(4-BROMOPHENYL)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-4-OXO-3-(2-PHENYLETHYL)-1,3-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-N-(4-BROMOPHENYL)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-4-OXO-3-(2-PHENYLETHYL)-1,3-THIAZINANE-6-CARBOXAMIDE: is unique due to its specific combination of functional groups and the thiazinane ring, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[4-[chloro(difluoro)methoxy]phenyl]imino-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21BrClF2N3O3S/c27-18-6-8-19(9-7-18)31-24(35)22-16-23(34)33(15-14-17-4-2-1-3-5-17)25(37-22)32-20-10-12-21(13-11-20)36-26(28,29)30/h1-13,22H,14-16H2,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCMBOQCWPCYIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC(=NC2=CC=C(C=C2)OC(F)(F)Cl)N(C1=O)CCC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21BrClF2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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